Uridine, 5,6-dihydro-6-oxo-

Description

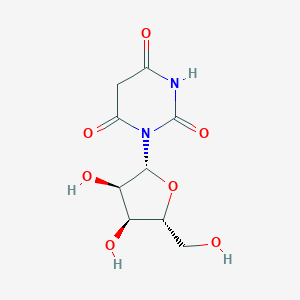

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O7/c12-2-3-6(15)7(16)8(18-3)11-5(14)1-4(13)10-9(11)17/h3,6-8,12,15-16H,1-2H2,(H,10,13,17)/t3-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKMJGCPXNATJL-YXZULKJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N(C1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333586 | |

| Record name | Uridine, 5,6-dihydro-6-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19556-63-9 | |

| Record name | Uridine, 5,6-dihydro-6-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymology of 5,6 Dihydrouridine Dhu Formation

Enzymatic Reduction of Uridine (B1682114) to 5,6-Dihydrouridine (B1360020)

The conversion of uridine to 5,6-dihydrouridine is a precise enzymatic reduction that targets the C5-C6 double bond of the uracil (B121893) base. tandfonline.comnih.gov This reaction is catalyzed by a conserved family of enzymes known as dihydrouridine synthases. nih.gov

Dihydrouridine Synthases (Dus) as Catalytic Enzymes

Dihydrouridine synthases (Dus) are a family of flavin-dependent enzymes that catalyze the site-specific reduction of uridine residues in tRNA molecules. nih.govmdpi.com These enzymes are found across all domains of life, including bacteria, eukaryotes, and some archaea, highlighting their fundamental importance in RNA metabolism. nih.govpnas.org Dus enzymes are highly specific, targeting particular uridine residues within the tRNA structure, most commonly in the D-loop, which is named after the prevalence of dihydrouridine in this region. nih.govpnas.org The catalytic activity of Dus enzymes is essential for introducing conformational flexibility into the otherwise rigid tRNA structure, a feature thought to be important for its function in protein synthesis. nih.gov

Cofactor Requirements in Dus-Catalyzed Reactions (NADPH, NADH, FMN)

The enzymatic activity of dihydrouridine synthases is critically dependent on the presence of specific cofactors. nih.govmdpi.compnas.org The primary reducing equivalent for the reaction is typically provided by nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), although some Dus enzymes can also utilize nicotinamide adenine dinucleotide (NADH). nih.govnih.govnih.gov The catalytic cycle involves the transfer of a hydride ion from NADPH (or NADH) to a flavin mononucleotide (FMN) prosthetic group bound to the enzyme. nih.govtandfonline.com This reduces the FMN to FMNH₂, which then serves as the direct reductant for the uridine substrate. tandfonline.com The FMN cofactor is captured in a positively charged groove at the center of the N-terminal domain of the Dus enzyme, which constitutes the catalytic site. tandfonline.com

Molecular Mechanism of C5-C6 Double Bond Reduction

The reduction of the C5-C6 double bond of uridine by Dus enzymes proceeds through a well-defined molecular mechanism. nih.govtandfonline.com The catalytic cycle can be described in two half-reactions: a reductive half-reaction and an oxidative half-reaction. nih.gov

In the reductive half-reaction , NADPH binds to the enzyme and transfers a hydride to the FMN cofactor, reducing it to FMNH₂. nih.govtandfonline.com Subsequently, NADP+ dissociates from the enzyme. tandfonline.com

The oxidative half-reaction begins with the binding of the tRNA substrate. The target uridine residue is flipped out of the tRNA structure and into the enzyme's active site. biorxiv.org A key cysteine residue within the active site is proposed to act as a general acid, protonating the O4 of the uracil ring, which facilitates the subsequent nucleophilic attack. nih.govpnas.org The reduced FMNH₂ then transfers a hydride to the C6 of the uracil ring, while a proton is delivered to C5, resulting in the saturation of the C5-C6 double bond. nih.govpnas.org This process leads to the formation of 5,6-dihydrouridine. tandfonline.com

Site-Specificities of Dihydrouridine Synthases

A remarkable feature of the Dus enzyme family is the high degree of specificity for the uridine residues they modify within the tRNA molecule. This site-specificity is achieved through distinct isoforms of the enzyme, each recognizing and acting upon specific positions. nih.govtandfonline.comnih.gov

Dus Isoforms and Their Substrate Specificity in tRNA

Different organisms possess multiple Dus isoforms, each with a non-overlapping specificity for modifying particular uridine residues in tRNA. pnas.orgnih.gov For example, in Escherichia coli, three main Dus enzymes have been identified: DusA, DusB, and DusC. nih.gov DusA is responsible for modifying uridine at position 20 (U20), while DusC targets U16. pnas.orgmpg.de The specificity of DusB has also been characterized. tandfonline.com

In the yeast Saccharomyces cerevisiae, there are four known dihydrouridine synthases (Dus1-4) with distinct specificities for cytoplasmic tRNAs. nih.gov This division of labor ensures the precise modification of multiple sites within the tRNA population.

| Organism | Dus Isoform | Target Uridine Position(s) in tRNA |

|---|---|---|

| E. coli | DusA | U20, U20a |

| DusB | U17 | |

| DusC | U16 | |

| S. cerevisiae | Dus1 | U16, U17 |

| Dus2 | U20 | |

| Dus3 | U47 | |

| Dus4 | U20a, U20b |

Evolutionary Conservation and Divergence of Dus Enzymes Across Domains of Life

The dihydrouridine synthase family is ancient and highly conserved, with members found in all three domains of life. nih.govnih.gov Phylogenetic analyses have classified these enzymes into several subfamilies, including DusA, DusB, and DusC in prokaryotes, and Dus1, Dus2, Dus3, and Dus4 in eukaryotes, as well as a distinct archaeal group. mdpi.comoup.com The core catalytic domain, a TIM-barrel fold, is structurally conserved across these subfamilies. nih.govoup.com

Despite this conservation, the mechanism for achieving substrate specificity has diverged. nih.govmpg.de Crystal structures of Dus enzymes in complex with tRNA have revealed that different subfamilies can bind their tRNA substrates in dramatically different orientations. pnas.orgnih.govmpg.de For instance, Dus subfamilies that modify U16 and U20 bind their respective tRNA substrates in an almost reverse orientation, differing by a rotation of approximately 160 degrees. nih.govmpg.de This remarkable reorientation of the entire tRNA molecule is guided by subfamily-specific amino acid "binding signatures" and variations in the shape of the positively charged tRNA-binding surfaces. nih.govmpg.de This evolutionary innovation allows for the modification of spatially distinct uridine residues using a conserved catalytic fold. nih.govmpg.de

| Dus Subfamily | Primary Domain(s) of Life | Key Structural/Functional Features |

|---|---|---|

| DusA, DusB, DusC | Bacteria | Exhibit distinct tRNA binding orientations to achieve site specificity. nih.govmpg.de DusB is considered an ancestral protein in prokaryotes. oup.com |

| Dus1, Dus2, Dus3, Dus4 | Eukaryota | Each isoform has non-overlapping specificity for different uridine positions in tRNA. nih.gov |

| Archaeal Dus | Archaea | Represents a distinct, less characterized branch of the Dus family. oup.com |

Regulation of Dihydrouridylation Processes

The enzymatic synthesis of 5,6-dihydrouridine (DHU), a ubiquitous modification in transfer RNA (tRNA), is a finely tuned process influenced by a variety of cellular and environmental factors. The regulation of dihydrouridine synthase (Dus) activity ensures that the levels and positions of DHU are appropriate for maintaining tRNA structure and function under different physiological conditions. This section explores the key regulatory mechanisms governing DHU formation, including environmental cues, the interplay with other tRNA modifications, and the consequences of its dysregulation in biological contexts.

Environmental Influences on Dihydrouridine Synthesis (e.g., temperature, redox state)

The synthesis of DHU is responsive to environmental stimuli, most notably temperature and the cellular redox state. These factors can modulate the activity of Dus enzymes, thereby altering the landscape of tRNA modifications to help organisms adapt to changing conditions.

Temperature: The prevalence of DHU in tRNA has been observed to correlate with the organism's growth temperature. Psychrophilic (cold-loving) organisms tend to have significantly higher levels of dihydrouridine in their tRNAs compared to mesophiles and thermophiles. pnas.orgbiorxiv.org This observation suggests that the increased structural flexibility conferred by DHU might be advantageous for tRNA function at low temperatures. biorxiv.orgnih.gov In vitro studies with the hyperthermophilic bacterium Thermus thermophilus have shown that DHU synthesis on an unmodified tRNAPhe is possible at 60°C but is inhibited at 80°C. nih.govresearchgate.net At the higher temperature, the presence of other modified nucleosides on the tRNA substrate becomes a prerequisite for dihydrouridylation. nih.govresearchgate.net Furthermore, transcriptional regulation also plays a role, as the gene encoding a DusB homolog in the mesophilic bacterium Clostridium botulinum is downregulated during heat shock stress at 45°C. nih.gov

Redox State: The cellular redox environment, particularly the balance of nicotinamide adenine dinucleotide phosphate (NAD(P)H), is crucial for DHU synthesis as Dus enzymes are flavin-containing and NAD(P)H-dependent reductases. nih.govoup.com Studies in Escherichia coli using the redox-active compound paraquat (B189505), which depletes cellular NADPH levels and induces oxidative stress, have revealed differential sensitivities among the three tRNA-dihydrouridine synthases (DusA, DusB, and DusC). oup.comresearchgate.netnih.gov

Under oxidative stress induced by paraquat, the activity of DusB and DusC was found to decrease, while DusA activity remained high. researchgate.netnih.gov This differential sensitivity is likely linked to a paraquat-dependent drop in NADPH availability. oup.comnih.gov In vitro kinetic studies support these findings, showing DusA to be the most active enzyme, followed by DusB, with DusC exhibiting the least activity, which may be related to the efficiency of the redox reaction between the flavin coenzyme and NADPH. researchgate.netnih.gov This intricate interplay between redox dynamics and tRNA modification highlights a regulatory mechanism influencing cellular responses to oxidative stress. oup.comresearchgate.net

Table 1: Influence of Environmental Factors on Dihydrouridine Synthesis

| Environmental Factor | Organism/System | Observed Effect on Dihydrouridylation | Reference(s) |

|---|---|---|---|

| Low Temperature | Psychrophilic organisms | Significantly higher levels of dihydrouridine in tRNA compared to mesophiles and thermophiles. | pnas.orgbiorxiv.org |

| High Temperature | Thermus thermophilus (in vitro) | Inhibition of dihydrouridine synthesis on unmodified tRNA at 80°C, but not at 60°C. | nih.govresearchgate.net |

| Heat Shock | Clostridium botulinum | Downregulation of the gene encoding a DusB homolog. | nih.gov |

| Oxidative Stress (Paraquat-induced) | Escherichia coli | Differential sensitivity of Dus enzymes: decreased activity of DusB and DusC, while DusA activity remains high. | oup.comresearchgate.netnih.gov |

Interplay with Other tRNA Modifications in Dihydrouridine Formation

The process of tRNA maturation involves a complex and ordered series of post-transcriptional modifications. The formation of DHU does not occur in isolation but is part of a larger network of modifications that influence each other. Evidence suggests that dihydrouridylation is often a late step in the tRNA maturation pathway, with Dus enzymes preferentially recognizing tRNA substrates that already contain other modifications. pnas.orgoup.com

Dysregulation of Dihydrouridine Synthase Activity in Biological Contexts

The precise regulation of DHU synthesis is critical for cellular health, and its dysregulation has been implicated in various human diseases, particularly cancer. nih.govbiorxiv.org Aberrant levels of DHU and the overexpression of Dus enzymes have been linked to tumorigenesis and poor patient outcomes.

Elevated levels of dihydrouridine have long been observed in tRNAs isolated from tumor cells compared to healthy tissues. biorxiv.org More specifically, human dihydrouridine synthase 2 (hDUS2) has been reported to be involved in pulmonary carcinogenesis. pnas.org Overexpression of hDUS2 is found in non-small cell lung cancer (NSCLC) cell lines and clinical samples, and its expression level inversely correlates with patient survival time. biorxiv.org Depletion of hDUS2 has been shown to suppress tumor cell growth, indicating its necessity for the survival and proliferation of lung cancer cells. nih.gov It has been proposed that the overexpression of hDUS2 leads to the hypermodification of tRNAs, increasing their conformational flexibility and potentially leading to more efficient translation of oncogenic proteins. nih.gov

In addition to cancer, there is emerging evidence suggesting a potential link between hDUS2 and Alzheimer's disease. biorxiv.org The dysregulation of RNA modifications, including dihydrouridylation, is a growing area of research in understanding the molecular basis of various pathologies. nih.govmdpi.com

Table 2: Dysregulation of Dihydrouridine Synthase in Disease

| Dihydrouridine Synthase | Disease Context | Observed Dysregulation and Consequences | Reference(s) |

|---|---|---|---|

| Human DUS2 (hDUS2) | Non-Small Cell Lung Cancer (NSCLC) | Overexpressed in tumor cells and clinical samples; correlates with poor patient prognosis; necessary for survival and growth of lung cancer cells. | pnas.orgbiorxiv.orgnih.gov |

| Human DUS2 (hDUS2) | Alzheimer's Disease | Potential implication, though the exact role remains to be fully elucidated. | biorxiv.org |

| General DUS enzymes | Cancer | Elevated levels of dihydrouridine have been observed in tRNAs from tumor cells. | biorxiv.org |

Structural and Conformational Dynamics of 5,6 Dihydrouridine in Rna

Conformational Impact of 5,6-Dihydropyrimidine Ring Saturation

Non-Planar Nature of the 5,6-Dihydrouracil Base

The saturation of the C5-C6 double bond in the uracil (B121893) base to form 5,6-dihydrouracil results in a loss of aromaticity and a significant deviation from planarity. nih.govresearchgate.netoup.com X-ray crystallographic studies have established that the pyrimidine (B1678525) ring of dihydrouridine is puckered, with the C6 atom displaced out of the plane formed by the other atoms of the base. oup.com Specifically, the C6 atom is approximately 0.47 Å out of the plane. oup.com This non-planar, half-chair conformation is a defining structural feature of 5,6-dihydrouridine (B1360020). osti.gov The loss of the planar structure of the uracil base is a primary contributor to the altered conformational properties of RNA molecules containing this modification. researchgate.net

Influence on Ribose Pucker Conformation

The conformation of the ribose sugar is a critical determinant of nucleic acid structure. The two predominant conformations are C3'-endo, which is characteristic of A-form RNA, and C2'-endo, which is found in B-form DNA. glenresearch.comcolostate.edu

Stabilization of C2'-endo Sugar Conformation

5,6-Dihydrouridine exhibits a strong preference for the C2'-endo sugar conformation. oup.comnih.govbiorxiv.orgmdpi.comresearchgate.net This stabilization of the more flexible C2'-endo pucker is a key feature of dihydrouridine's influence on RNA structure. wikipedia.orgoup.com The saturation of the C5-C6 bond in the base is directly linked to this conformational preference in the sugar moiety. mdpi.com Studies have shown that at 25°C, the equilibrium between the C2'-endo and C3'-endo conformations is significantly shifted towards C2'-endo in dihydrouridine compared to uridine (B1682114). oup.com This preference for the C2'-endo conformation is enhanced at lower temperatures, indicating it is the thermodynamically favored state for dihydrouridine. nih.govoup.com

Destabilization of C3'-endo Ribose Conformation

Concurrent with the stabilization of the C2'-endo pucker, 5,6-dihydrouridine actively destabilizes the C3'-endo conformation that is typical for residues in an A-form RNA helix. wikipedia.orgoup.combiorxiv.orgmdpi.comresearchgate.net This destabilization is a direct consequence of the non-planar nature of the dihydrouracil (B119008) base and steric interactions between the base and the ribose. researchgate.netoup.com The presence of dihydrouridine introduces a local disruption to the canonical A-form helical structure by favoring the C2'-endo sugar pucker, thereby reducing the stability of the more rigid C3'-endo conformation. oup.comnih.gov

Propagation of Conformational Effects to Neighboring Residues

The conformational influence of 5,6-dihydrouridine is not confined to the modified residue itself but can also be transmitted to adjacent nucleotides. oup.combiorxiv.orgmdpi.com Specifically, the preference for the C2'-endo sugar pucker is propagated to the 5'-neighboring residue. wikipedia.orgoup.commdpi.com In an oligonucleotide containing dihydrouridine, the 5'-adjacent adenosine (B11128) residue was observed to have an increased population of the C2'-endo conformer. oup.com This propagation effect further contributes to the localized increase in flexibility and disruption of the standard A-form helix. oup.com However, a similar propagation effect is not observed for the 3'-neighboring residue. oup.com

Table 1: Conformational Data of Uridine and 5,6-Dihydrouridine

| Compound | Temperature (°C) | % C2'-endo | % C3'-endo | Keq ([C2'-endo]/[C3'-endo]) | ΔH (kcal/mol) for C2'-endo Stabilization |

|---|---|---|---|---|---|

| Up | 25 | 46 | 54 | 0.85 | - |

| Dp | 25 | 68 | 32 | 2.08 | 1.5 (compared to Up) |

| ApUpA (U residue) | 25 | - | - | - | - |

| ApDpA (D residue) | 25 | - | - | 10.8 | 5.3 |

| ApUpA (5'-A residue) | 25 | 53 | 47 | 1.10 | - |

| ApDpA (5'-A residue) | 25 | 67 | 33 | 2.06 | 3.6 |

Structural Flexibility and RNA Folding Implications

Role in Promoting Local RNA Flexibility

The saturation of the C5-C6 double bond in the uracil ring to form dihydrouridine results in a non-aromatic, puckered base. nih.govmdpi.com This structural alteration is a key determinant of its effect on RNA flexibility. One of the most significant consequences of this puckering is the destabilization of the C3'-endo sugar conformation, which is characteristic of A-form helical RNA, and the promotion of the more flexible C2'-endo sugar conformation. wikipedia.orgoup.comresearchgate.net This preference for the C2'-endo pucker increases the distance between adjacent phosphate (B84403) groups in the RNA backbone, contributing to local flexibility. nih.gov

Studies using nuclear magnetic resonance (NMR) spectroscopy have provided quantitative insights into this conformational preference. For instance, the equilibrium constant (Keq = [C2'-endo]/[C3'-endo]) for the interconversion between the two sugar puckers is significantly higher for dihydrouridine monophosphate (Dp) compared to uridine monophosphate (Up). oup.comresearchgate.net At 25°C, the Keq for Dp is 2.08, while for Up it is 0.85. oup.com This indicates a clear shift towards the C2'-endo conformation in the presence of dihydrouridine.

This effect is even more pronounced within an oligonucleotide context. In the trinucleotide ApDpA, the Keq for the dihydrouridine residue skyrockets to 10.8. oup.comresearchgate.net Furthermore, this conformational preference is propagated to the neighboring residue, with the 5'-adenosine in ApDpA also showing an increased preference for the C2'-endo pucker. oup.comresearchgate.net The stabilization of the C2'-endo conformation for Dp is thermodynamically favored, with a stabilization energy of 1.5 kcal/mol compared to Up. oup.comresearchgate.net In the context of the ApDpA oligonucleotide, this stabilization is even greater. researchgate.net

The non-planar nature of the dihydrouracil base also disrupts base stacking interactions, which are a major stabilizing force in RNA helices. wikipedia.orgplos.org This inability to effectively stack with adjacent bases further contributes to the increased local flexibility of the RNA chain. oup.com This disruption of stacking and preference for a C2'-endo sugar pucker makes dihydrouridine a destabilizing element within a regular RNA helix, a property that is crucial for its role in creating flexible regions within larger RNA structures. wikipedia.orgnih.gov

Table 1: Equilibrium Constants (Keq) for C2'-endo/C3'-endo Sugar Pucker Interconversion at 25°C

| Compound | Keq ([C2'-endo]/[C3'-endo]) |

| Uridine monophosphate (Up) | 0.85 |

| Dihydrouridine monophosphate (Dp) | 2.08 |

| Dihydrouridine in ApDpA | 10.8 |

| 5'-Adenosine in ApDpA | 1.35 |

Data sourced from Dalluge et al. (1996). oup.comresearchgate.net

Induction of Loop Formation in Oligonucleotides

The inherent flexibility conferred by 5,6-dihydrouridine plays a direct role in the formation of loops and other non-helical structures in RNA. researchgate.net The presence of dihydrouridine can trigger the formation of loop structures in specific oligonucleotides. researchgate.netoup.com This is a logical consequence of its structural properties: by discouraging stable helical conformations and disrupting base stacking, dihydrouridine effectively introduces a "hinge" or a point of flexibility that can facilitate the folding of the RNA chain back on itself to form a loop. wikipedia.orgnih.gov

This is particularly evident in the D-loop of transfer RNA (tRNA), which is named for the frequent presence of dihydrouridine residues. wikipedia.orgnyu.eduwikipedia.org The D-loop is a highly flexible region that is crucial for the correct tertiary folding of the tRNA molecule. biorxiv.org The presence of dihydrouridine in this loop helps to maintain its unstructured and flexible nature, allowing it to make the necessary tertiary contacts with the T-loop to form the characteristic L-shape of a functional tRNA. oup.comnyu.eduoup.com

In mRNAs, dihydrouridine has been found to be enriched in the loop regions of stem-loop structures. plos.orgnih.gov This suggests a dual role for the modification: it may be that the dihydrouridine synthases (DUS) recognize and modify uridines located in pre-existing loop structures, or that the presence of dihydrouridine actively promotes and stabilizes the formation of these loops. plos.orgnih.gov Both interpretations are likely true to some extent. plos.orgnih.gov

Overall Influence on RNA Secondary and Tertiary Structure

This destabilization is not random but rather serves a functional purpose. In tRNAs, the flexibility of the D-loop is essential for the molecule to adopt its correct three-dimensional conformation, which is necessary for its function in protein synthesis. biorxiv.orgmdpi.com The interaction between the D-loop and the T-loop, which is a cornerstone of the tRNA tertiary structure, is facilitated by the conformational freedom afforded by dihydrouridine. oup.comnyu.edu Recent structural studies have shown that in human tRNALys3, the unstacked conformation of dihydrouridine residues at positions 20 and 47 creates a wider groove, which is important for the binding of the lysyl-tRNA synthetase. biorxiv.org

The influence of dihydrouridine extends beyond tRNAs. The discovery of dihydrouridine in mRNAs suggests a broader role in regulating RNA structure and function. plos.orgnih.gov By influencing the folding of mRNAs, dihydrouridine can potentially impact processes such as splicing, translation, and RNA stability. plos.orgnih.gov For example, dihydrouridine has been shown to affect the splicing of certain pre-mRNAs. plos.org

The presence of dihydrouridine can lead to a decrease in the melting temperature (Tm) of RNA duplexes, indicating a reduction in their thermal stability. nih.gov This is a direct consequence of the structural disruptions caused by the modified base. nih.gov This property is particularly important in psychrophilic (cold-adapted) organisms, which have a higher content of dihydrouridine in their tRNAs. wikipedia.org This increased flexibility is thought to be an adaptation to maintain tRNA function at low temperatures. wikipedia.org

Table 2: Summary of Structural Effects of 5,6-Dihydrouridine in RNA

| Structural Level | Effect of 5,6-Dihydrouridine | References |

| Local Conformation | Promotes C2'-endo sugar pucker, increasing backbone flexibility. | wikipedia.orgnih.govoup.comresearchgate.net |

| Disrupts base stacking interactions. | wikipedia.orgplos.orgoup.com | |

| Secondary Structure | Destabilizes A-form helical structures. | wikipedia.orgnih.gov |

| Induces and stabilizes loop formations. | researchgate.netplos.orgoup.comnih.gov | |

| Tertiary Structure | Facilitates the formation of complex three-dimensional folds, such as the L-shape of tRNA. | oup.comnyu.edubiorxiv.orgoup.com |

| Can decrease the overall thermal stability (Tm) of RNA duplexes. | nih.gov |

Biological Roles and Functional Implications of 5,6 Dihydrouridine in Cellular Processes

Role in Transfer RNA (tRNA) Function

Dihydrouridine is one of the most common post-transcriptional modifications found in transfer RNA (tRNA) across bacteria, eukaryotes, and some archaea. oup.comcaymanchem.com It is typically located in the "D-loop," a conserved stem-loop structure in tRNA. nih.govplos.org The enzymes responsible for synthesizing dihydrouridine are known as dihydrouridine synthases (Dus). tandfonline.comwikipedia.org

Contribution to tRNA Conformational Plasticity

The non-planar nature of the dihydrouracil (B119008) base disrupts the stacking interactions that are fundamental to the helical structure of RNA. wikipedia.orgtandfonline.com This disruption, along with the stabilization of the more flexible C2′-endo sugar conformation, introduces localized flexibility into the tRNA molecule. wikipedia.orgoup.com This increased conformational plasticity is particularly important in the "elbow" region of the L-shaped tertiary structure of tRNA, where the D-loop and T-loop interact. tandfonline.com The flexibility imparted by dihydrouridine is thought to be essential for the proper folding and function of tRNA. wikipedia.orgmdpi.com Studies have shown that tRNAs from organisms living in cold environments (psychrophiles) have significantly higher levels of dihydrouridine, suggesting that this modification provides the necessary flexibility for tRNA to function at low temperatures. wikipedia.org

Facilitation of tRNA Accommodation on the Ribosome

The process of tRNA accommodation on the ribosome involves significant conformational changes as the aminoacyl-tRNA moves from the A/T state to the A/A state. researchgate.netijbs.com The inherent flexibility of the tRNA molecule, partly due to modifications like dihydrouridine, is believed to facilitate these dynamic movements. wikipedia.orgplos.org By allowing the tRNA to adopt various conformations, dihydrouridine may help lower the energetic barriers associated with the accommodation process, thereby ensuring the smooth and efficient progression of protein synthesis. embopress.org

Presence and Function in Ribosomal RNA (rRNA)

While most commonly associated with tRNA, dihydrouridine has also been identified in ribosomal RNA (rRNA) in some organisms. wikipedia.orgtandfonline.com In E. coli, a dihydrouridine modification is found at position 2449 of the 23S rRNA, located within the highly conserved central loop of domain V. nih.govnih.gov This region is part of the peptidyltransferase center, the active site of the ribosome responsible for peptide bond formation. nih.gov The enzyme responsible for this specific modification in E. coli has been identified as RdsA, a unique dihydrouridine synthase. nih.gov Although the precise function of this modification is still under investigation, its location suggests a potential role in fine-tuning ribosome activity and protein synthesis. nih.govnih.gov However, studies have shown that this modification is not essential for the viability of E. coli. nih.gov

Emerging Roles in Messenger RNA (mRNA)

Recent advancements in high-resolution mapping techniques have led to the discovery of dihydrouridine in messenger RNA (mRNA) in yeast and human cells. plos.orgplos.orgaustindraycott.com This finding has expanded the known landscape of the epitranscriptome and suggests novel regulatory roles for this ancient RNA modification. nih.govacs.org In mRNA, dihydrouridine has been found in the 5' and 3' untranslated regions (UTRs) as well as in coding sequences, often within loop regions of stem-loop structures. plos.orgplos.org

The functional consequences of mRNA dihydrouridylation are an active area of research. Some studies suggest that dihydrouridine can influence mRNA splicing. plos.orgplos.org For instance, in the case of the RPL30 gene, the presence of dihydrouridine in an intron is necessary for its proper splicing. plos.orgplos.org Other research indicates that dihydrouridylation may play a role in regulating translation. In certain mRNAs, the presence of dihydrouridine has been shown to suppress protein synthesis. plos.org The discovery of dihydrouridine in mRNAs encoding cytoskeleton-related proteins in both yeast and mammals suggests an evolutionarily conserved function. plos.orgplos.org The ongoing investigation into the roles of dihydrouridine in mRNA is poised to reveal new layers of gene expression regulation. austindraycott.com

Identification of 5,6-Dihydrouridine (B1360020) Sites in mRNA

The development of specialized high-throughput sequencing techniques, such as dihydrouridine sequencing (D-seq) and rhodamine-sequencing (Rho-seq), has enabled the transcriptome-wide mapping of 5,6-dihydrouridine sites with single-nucleotide resolution. nih.govresearchgate.netplos.org These methods have been instrumental in identifying numerous 5,6-dihydrouridine sites within the mRNA of various organisms, including yeast and mammals. nih.govplos.org

In yeast, approximately 130 to 143 5,6-dihydrouridine sites have been identified in protein-coding transcripts. nih.govplos.org In mammalian cells, 112 mRNA sites have been mapped, indicating an evolutionarily conserved function. nih.gov These sites are not randomly distributed; they are found in the 5' and 3' untranslated regions (UTRs) as well as in coding sequences. nih.gov A common feature of these sites is their frequent location within the loop regions of stem-loop structures. nih.gov This localization is significant as 5,6-dihydrouridine can influence RNA folding and structure. plos.org The non-planar nature of the dihydrouracil base disrupts the stacking interactions within RNA helices, thereby affecting the local RNA architecture. plos.orgwikipedia.org

Table 1: Summary of 5,6-Dihydrouridine (D) Sites in mRNA

| Organism | Number of Identified mRNA Sites | Location within mRNA | Structural Context |

| Yeast | ~130-143 nih.govplos.org | 5' UTR, 3' UTR, Coding Sequences nih.gov | Often in loop regions of stem-loop structures nih.gov |

| Mammalian Cells | 112 nih.gov | Includes TUBA1C, the human homolog of a yeast cytoskeleton-related gene nih.gov | Not specified |

Influence on mRNA Splicing Mechanisms (e.g., RPL30)

One of the key functional implications of 5,6-dihydrouridine in mRNA is its role in splicing. Research has shown that this modification can be crucial for the proper splicing of certain pre-mRNAs. A well-documented example is the ribosomal protein L30 (RPL30) gene in yeast. plos.orgnih.gov

A 5,6-dihydrouridine site has been identified within an intron of the RPL30 pre-mRNA. plos.orgnih.gov This intron is located near an RNA structure that is involved in the autoregulation of RPL30 splicing. plos.org Studies have demonstrated that in the absence of the dihydrouridine synthase (DUS) enzymes responsible for creating this modification, the introns of RPL30 are retained. plos.orgnih.gov This suggests that the presence of 5,6-dihydrouridine is a prerequisite for the efficient splicing of this specific pre-mRNA. plos.org However, it is important to note that this effect appears to be specific, as the splicing of other 5,6-dihydrouridine-containing RNAs was not similarly affected. nih.gov

Modulation of mRNA Translation (e.g., suppression of protein synthesis)

Beyond splicing, 5,6-dihydrouridine has been implicated in the regulation of mRNA translation. nih.govplos.org Evidence suggests that this modification can act to suppress protein synthesis for specific transcripts. nih.gov

However, the role of 5,6-dihydrouridine in translation may be context-dependent. Another study using in vitro translation assays with synthetic mRNAs containing a small number of 5,6-dihydrouridine modifications did not find a significant impact on translation. plos.orgplos.org This discrepancy suggests that the translational suppression effect of 5,6-dihydrouridine might be limited to certain transcripts or require specific cellular factors not present in the in vitro system. plos.orgplos.org

Metabolic Interplay of Uridine (B1682114) Derivatives

The metabolism of 5,6-dihydrouridine is intrinsically linked to the broader pathways of pyrimidine (B1678525) nucleotide metabolism. ontosight.ai As a derivative of uridine, its synthesis and degradation are part of a complex network of enzymatic reactions that maintain the cellular pool of nucleotides. ontosight.ainih.gov

Integration within Pyrimidine Nucleotide Metabolism (de novo and salvage pathways)

5,6-Dihydrouridine is formed through the reduction of uridine, a reaction catalyzed by dihydrouridine synthases (DUS). nih.gov This places its synthesis directly within the metabolic pathways of pyrimidine nucleotides. Pyrimidine nucleotides can be synthesized through two main routes: the de novo pathway and the salvage pathway.

The de novo pathway builds pyrimidine rings from simpler precursors, ultimately leading to the formation of uridine monophosphate (UMP). wikipedia.org UMP serves as the precursor for other pyrimidine nucleotides, including uridine triphosphate (UTP), which is a substrate for RNA synthesis. The salvage pathway recycles pre-existing pyrimidine bases and nucleosides, such as uridine, obtained from the breakdown of nucleic acids or from the extracellular environment. ontosight.ai 5,6-Dihydrouridine can be considered part of this metabolic landscape, arising from the modification of uridine residues within RNA molecules. nih.gov

Interactions with Nucleotide Metabolism Enzymes (e.g., UMP synthase, OMP decarboxylase)

The enzymes involved in pyrimidine metabolism can interact with various uridine derivatives, including those related to 5,6-dihydrouridine. UMP synthase is a bifunctional enzyme that catalyzes the final two steps of de novo UMP biosynthesis: the conversion of orotate (B1227488) to orotidine-5'-monophosphate (OMP) by its orotate phosphoribosyltransferase (OPRTase) domain, and the subsequent decarboxylation of OMP to UMP by its orotidine-5'-phosphate decarboxylase (ODCase) domain. wikipedia.org

Interestingly, a phosphorylated form of 5,6-dihydrouridine, 5,6-dihydrouridine 5'-monophosphate, has been studied in the context of OMP decarboxylase. pdbj.orgebi.ac.ukpdbj.org Crystal structures have been determined for OMP decarboxylase from Methanobacterium thermoautotrophicum in a complex with 5,6-dihydrouridine 5'-monophosphate. pdbj.orgebi.ac.ukpdbj.org This indicates a direct interaction between a derivative of 5,6-dihydrouridine and a key enzyme in pyrimidine biosynthesis, suggesting potential regulatory feedback or competitive inhibition mechanisms.

Interactions with Biological Systems and Cellular Impact

Enzyme Inhibition by 5,6-Dihydrouridine (B1360020)

The saturated pyrimidine (B1678525) ring of dihydrouridine and its analogs allows them to interact with various enzymes, in some cases acting as inhibitors or mechanistic probes.

Escherichia coli cytidine (B196190) deaminase is an enzyme that salvages cytidine for UMP synthesis by catalyzing its hydrolytic deamination to uridine (B1682114). nih.govuniprot.org Research has shown that analogs of 5,6-dihydrouridine can act as potent inhibitors of this enzyme. Specifically, 3,4,5,6-tetrahydrouridine, which shares the saturated ring structure with dihydrouridine, is a powerful inhibitor that closely resembles the hypothetical tetrahedral transition state of the deamination reaction. nih.govnih.gov

The enzyme's strong binding to 3,4,5,6-tetrahydrouridine suggests that its active site is adept at stabilizing such saturated structures. nih.gov While not an inhibitor, 5,6-dihydrocytidine can act as a substrate for the enzyme, being deaminated at a rate slightly lower than that of the normal substrate, cytidine. nih.gov This indicates that the enzyme's mechanism can accommodate a saturated pyrimidine ring, a feature central to the inhibitory action of its analogs. nih.gov

Orotidine 5'-monophosphate (OMP) decarboxylase is a highly proficient enzyme that catalyzes the final step in the de novo biosynthesis of pyrimidine nucleotides: the conversion of OMP to uridine monophosphate (UMP). wikipedia.orgebi.ac.uk Dihydrogenated analogs of its substrates have been synthesized to probe the enzyme's catalytic mechanism. nih.gov

The analog 5,6-Dihydro-Orotidine 5′-Monophosphate (H₂OMP) was used to investigate the hypothesis that the enzyme uses unfavorable electrostatic interactions to destabilize the substrate, thereby contributing to its catalytic power. nih.gov While not classic inhibitors, the study of such analogs provides critical insights into the enzyme's active site and the conformational changes required for catalysis. The use of these dihydrogenated compounds helps to elucidate the precise mechanism by which OMP decarboxylase achieves its remarkable rate acceleration. nih.gov

Role in Response to Cellular Stress and Environmental Cues

The levels of dihydrouridine in cellular RNA are not static; they are dynamically regulated in response to environmental signals, particularly temperature and oxidative stress.

Psychrophiles, or cold-loving organisms, thrive in low-temperature environments. A key adaptation for survival in the cold is maintaining the flexibility of biological macromolecules like RNA. Dihydrouridine plays a crucial role in this adaptation. nih.gov Studies have revealed that transfer RNA (tRNA) from psychrophilic bacteria contains significantly higher levels of dihydrouridine—40% to 70% more on average—than tRNA from mesophilic organisms like E. coli. nih.govnih.gov

This enrichment is believed to be a strategy to preserve the conformational flexibility of RNA when thermal motion is severely limited. nih.gov The non-planar structure of dihydrouridine disrupts the base stacking that creates rigid, helical RNA structures, promoting a more flexible C2'-endo sugar conformation. oup.comnih.govresearchgate.net This increased flexibility is essential for the proper function of tRNA and other RNA molecules at low temperatures. oup.commdpi.com In contrast, thermophiles (heat-loving organisms) have lower levels of dihydrouridine, as their RNA requires greater stability at high temperatures. nih.gov

| Organism Type | Example Organism | Relative Dihydrouridine Abundance | Key Finding |

|---|---|---|---|

| Psychrophile (Bacteria) | ANT-300, Vibrio sp. | High (40-70% more than mesophiles) | Increased D levels correlate with the need for RNA flexibility at low temperatures. nih.gov |

| Psychrotolerant (Archaea) | Methanococcoides burtonii | High (over one residue per tRNA) | High D content is associated with maintaining polynucleotide flexibility. genesilico.pl |

| Mesophile (Bacteria) | Escherichia coli | Baseline | Serves as a standard comparison for organisms adapted to extreme temperatures. nih.gov |

| Hyperthermophile (Archaea) | Stetteria hydrogenophila | Low | Lower D levels are consistent with the need for more rigid, stable RNA at high temperatures. genesilico.pl |

Cellular responses to oxidative stress involve complex regulatory networks, including the modulation of RNA modifications. nih.gov Dihydrouridylation, the enzymatic addition of dihydrouridine to RNA, is sensitive to the cell's redox state. nih.govoup.com In E. coli, exposure to the oxidative stress-inducing agent paraquat (B189505) was shown to differentially affect the activity of the three tRNA-dihydrouridine synthases (Dus enzymes). nih.govoup.com

The activities of DusB and DusC were found to decrease under paraquat-induced stress, a sensitivity likely linked to a drop in the availability of the redox cofactor NADPH, which is required for the enzymes' function. nih.govresearchgate.net In yeast, the regulation is also complex; the loss of one dihydrouridine synthase (DUS1) leads to increased resistance to hydrogen peroxide (H₂O₂), while the loss of another (DUS3) increases sensitivity to other DNA-damaging agents. grantome.com These findings highlight an intricate relationship between redox dynamics and tRNA modification, suggesting that dihydrouridylation is a component of the cellular mechanism for responding to oxidative stress. nih.govoup.com

| Enzyme | Relative In Vitro Activity | Effect of Paraquat Treatment (Oxidative Stress) | Plausible Mechanism |

|---|---|---|---|

| DusA | High | Less affected | Higher intrinsic activity and efficiency. nih.gov |

| DusB | Moderate | Activity decreased | Sensitivity to drop in NADPH availability. nih.govresearchgate.net |

| DusC | Low | Activity decreased | Low intrinsic activity and sensitivity to drop in NADPH availability. nih.govresearchgate.net |

Connections to Disease States (Research Perspectives)

Emerging research has linked alterations in dihydrouridine levels and the enzymes that produce it to human diseases, particularly cancer. An increased level of dihydrouridine in tRNA was first noted in malignant human tissues several decades ago. nih.govresearchgate.netaacrjournals.org

More recent studies have identified specific dihydrouridine synthase enzymes (DUS) that are overexpressed in certain cancers and are predictive of poorer patient outcomes. grantome.com For instance, the human tRNA-dihydrouridine synthase 2 (hDUS2) was found to be overexpressed in non-small cell lung carcinomas (NSCLC). nih.govresearchgate.net Higher levels of hDUS2 in tumors were significantly associated with a worse prognosis for lung cancer patients. nih.gov Suppressing hDUS2 expression in cancer cell lines reduced the amount of dihydrouridine in tRNA and inhibited cell growth. nih.govresearchgate.net Overexpression of DUS enzymes has also been linked to worse outcomes in kidney and bladder cancers. grantome.com These findings suggest that the machinery of dihydrouridylation could be a potential target for therapeutic strategies in oncology. nih.govtandfonline.com

Altered Levels in Pathological Conditions (e.g., prostate cancer)

Research into modified nucleosides as potential biomarkers has highlighted the significance of their altered levels in various diseases, including cancer. In the context of prostate cancer, studies have shown that the concentrations of certain nucleosides are notably different in cancer cells compared to non-tumoral cells. While specific data on Uridine, 5,6-dihydro-6-oxo- is part of a broader area of interest, studies on the closely related parent compound, uridine, have revealed significantly elevated concentrations in prostate cancer cells.

This dysregulation of nucleoside levels is linked to the altered metabolism of cancer cells, which often exhibit increased nucleic acid synthesis to support rapid proliferation. The study of these metabolic shifts provides a promising avenue for identifying sensitive biomarkers for improved cancer diagnosis and treatment. For instance, a derivative of azacitidine, 5,6-dihydro-5'-azacytidine, has been investigated for its ability to restore androgen sensitivity in androgen-insensitive prostate cancer cells, suggesting that modifications of uridine-like structures can influence cellular pathways critical to cancer progression. nih.gov

Table 1: Comparative Nucleoside Levels in Prostate Cancer Cells vs. Non-Tumoral Cells

| Nucleoside | Change in Cancer Cells | Potential Implication |

| Uridine | Significantly Higher | Biomarker for Disease |

| 5-Methyluridine | Higher | Biomarker for Disease |

| Adenosine (B11128) | Significantly Lower | Altered Cellular Metabolism |

| Inosine | Detected only in non-tumoral cells | Potential Tumor Suppressive Role |

Implications in Neurodegenerative Processes (as a uridine derivative)

As a derivative of uridine, Uridine, 5,6-dihydro-6-oxo- is situated within a class of compounds with significant implications for neurodegenerative processes. Uridine itself has demonstrated neuroprotective effects in various animal models of neurodegenerative diseases, including Parkinson's, Huntington's, and Alzheimer's disease. nih.gov

In models of Parkinson's disease, uridine administration has been shown to reduce the loss of dopamine (B1211576) neurons and prevent motor impairment. nih.gov The neuroprotective mechanism is believed to involve the enhancement of antioxidant defenses and the modulation of mitochondrial function. nih.gov Uridine can regulate the activity of antioxidant enzymes and affect signaling pathways involved in the cellular response to oxidative stress. nih.govdovepress.com Furthermore, as a precursor for the synthesis of key components of neuronal cell membranes, such as phosphatidylcholine, uridine plays a crucial role in maintaining the structural integrity and function of neurons. nih.gov Supplementation with uridine can promote the formation of synaptic membranes, which may help alleviate the synaptic dysfunction seen in conditions like Alzheimer's disease. nih.govnih.gov

Table 2: Observed Neuroprotective Effects of Uridine in Animal Models

| Neurodegenerative Disease Model | Key Findings | Potential Mechanism of Action |

| Parkinson's Disease | Reduces the loss of dopamine neurons. nih.gov | Stimulates dopamine release; enhances antioxidant defenses. nih.govgoogle.com |

| Huntington's Disease | Prevents motor impairment and neurodegeneration. nih.gov | Support of neuronal health and function. |

| Alzheimer's Disease | Improves cognitive impairment; reduces β-amyloid production. nih.gov | Promotes synaptic membrane synthesis; shifts APP processing to non-amyloidogenic pathway. nih.gov |

Research Methodologies and Analytical Approaches for Uridine, 5,6 Dihydro 6 Oxo

Chromatographic and Spectrometric Characterization

Chromatographic and spectrometric methods are fundamental to the analysis of Uridine (B1682114), 5,6-dihydro-6-oxo-. These techniques offer high sensitivity and specificity, allowing for the precise measurement and identification of this compound in various biological matrices.

Stable isotope dilution (SID) combined with liquid chromatography-mass spectrometry (LC/MS) is a powerful and widely used method for the accurate quantification of biomolecules, including modified nucleosides like Uridine, 5,6-dihydro-6-oxo-. nih.gov This approach offers high analytical specificity and is crucial for biomarker discovery and validation. nih.gov

The principle of SID LC/MS involves the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass. This standard is added to the sample at a known concentration at the beginning of the analytical procedure. The ratio of the endogenous analyte to the internal standard is then measured by mass spectrometry. Because the analyte and the internal standard have nearly identical physicochemical properties, any sample loss during extraction, purification, or analysis affects both compounds equally, leading to highly accurate and precise quantification. nih.gov

For the analysis of Uridine, 5,6-dihydro-6-oxo-, the sample, often a biological fluid like urine, is first subjected to a purification process, which may involve solid-phase extraction (SPE) to remove interfering substances. researchgate.net The purified sample is then injected into an LC system, where the components are separated based on their physicochemical properties. The eluent from the LC column is introduced into a mass spectrometer, where the molecules are ionized and their mass-to-charge ratios are determined. By monitoring specific mass transitions for both the endogenous Uridine, 5,6-dihydro-6-oxo- and its stable isotope-labeled internal standard, a quantitative measurement can be obtained. researchgate.net

Table 1: Key Parameters in SID LC/MS for Uridine, 5,6-dihydro-6-oxo- Quantification

| Parameter | Description |

| Internal Standard | A stable isotope-labeled version of Uridine, 5,6-dihydro-6-oxo- (e.g., containing ¹³C or ¹⁵N). |

| Chromatography | Typically reversed-phase liquid chromatography for separation. |

| Ionization | Electrospray ionization (ESI) is commonly used. |

| Mass Analysis | Tandem mass spectrometry (MS/MS) for enhanced specificity. |

| Quantification | Based on the peak area ratio of the analyte to the internal standard. |

Gas chromatography-mass spectrometry (GC/MS) is another robust technique for the identification and analysis of Uridine, 5,6-dihydro-6-oxo-. nih.gov This method is particularly useful for volatile or semi-volatile compounds. However, as nucleosides are generally not volatile, a derivatization step is required to increase their volatility and thermal stability. ucdavis.edu

The analytical process begins with the isolation and purification of the compound from the sample matrix, which can be achieved using techniques like boronate gel affinity chromatography and reversed-phase high-performance liquid chromatography (HPLC). nih.gov The purified Uridine, 5,6-dihydro-6-oxo- is then chemically modified, typically through trimethylsilylation, to create a more volatile derivative. nih.govucdavis.edu

The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. The identification of Uridine, 5,6-dihydro-6-oxo- is confirmed by comparing the retention time and mass spectrum of the unknown compound with those of an authentic reference standard. nih.gov High-resolution mass measurements and deuterium (B1214612) isotope-labeling experiments can provide further confirmation of the fragment ion structures. nih.gov

Table 2: GC/MS Analysis of Uridine, 5,6-dihydro-6-oxo-

| Step | Description |

| Sample Preparation | Isolation and purification from the biological matrix. |

| Derivatization | Conversion to a volatile derivative (e.g., trimethylsilyl (B98337) derivative). |

| GC Separation | Separation based on volatility and column interaction. |

| MS Detection | Generation of a mass spectrum for identification. |

| Identification | Comparison of retention time and mass spectrum with a reference standard. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed three-dimensional structure and conformational dynamics of Uridine, 5,6-dihydro-6-oxo- in solution. researchgate.net ¹H NMR, in particular, provides a wealth of information about the spatial arrangement of atoms within the molecule.

By analyzing the chemical shifts and spin-spin coupling constants of the protons in the ribose sugar and the dihydrouracil (B119008) base, researchers can determine the preferred conformation of the ribose ring (i.e., the degree of puckering) and the orientation of the base relative to the sugar (the glycosidic torsion angle). researchgate.netresearchgate.net Studies have shown that the ribose rings in dihydrouridine are in a state of rapid equilibrium between different puckered conformations. researchgate.net

Table 3: NMR Parameters for Structural Analysis of Uridine, 5,6-dihydro-6-oxo-

| NMR Parameter | Information Obtained |

| Chemical Shifts | Electronic environment of each proton. |

| Coupling Constants | Dihedral angles between adjacent protons, revealing sugar pucker and bond conformations. |

| Nuclear Overhauser Effect (NOE) | Proximity between protons, defining the overall 3D structure. |

Molecular and Structural Biology Techniques

To understand the function of Uridine, 5,6-dihydro-6-oxo- in its biological context, particularly within tRNA, molecular and structural biology techniques are employed. These methods provide high-resolution structural information about the modified nucleoside and its interactions with other molecules.

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules, including protein-RNA complexes. The study of dihydrouridine synthase (Dus) enzymes in complex with their tRNA substrates provides critical insights into the mechanism of dihydrouridine formation. mpg.denih.gov

In this method, crystals of the Dus-tRNA complex are grown and then exposed to a beam of X-rays. The diffraction pattern produced by the crystal is recorded and used to calculate an electron density map, from which the atomic structure of the complex can be determined. nih.gov

Crystallographic studies of DusC from Escherichia coli in complex with tRNA have revealed how the enzyme recognizes and binds its tRNA substrate to specifically modify a uridine at a particular position. mpg.de These studies have shown that the tRNA molecule binds to the enzyme in a specific orientation, allowing the target uridine to be inserted into the active site. mpg.de The high-resolution structures of these complexes have elucidated the key amino acid residues and structural motifs involved in tRNA recognition and catalysis. nih.gov For example, the structure of Thermus thermophilus Dus in complex with a tRNA fragment has shown the target uridine stacked on the isoalloxazine ring of the FMN cofactor, with specific hydrogen bonds holding it in place. nih.gov

Table 4: X-ray Crystallography Data of Dus-tRNA Complexes

| Complex | Organism | Resolution (Å) | Key Finding |

| DusC-tRNAPhe | Escherichia coli | N/A | Reveals specific tRNA orientation for U16 modification. mpg.de |

| TthDus-tRNA | Thermus thermophilus | 1.95 | Shows U20 in the active site, stacked on the FMN cofactor. nih.gov |

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large and dynamic biomolecular complexes, including those containing modified RNA. researchgate.net This method is particularly valuable for studying molecules that are difficult to crystallize. harvard.edu

In cryo-EM, a solution of the sample is rapidly frozen in a thin layer of vitreous ice, preserving the native conformation of the molecules. The frozen sample is then imaged using a transmission electron microscope. Thousands of images of individual particles are collected and computationally processed to reconstruct a three-dimensional density map of the molecule. nih.gov

While there are currently no specific cryo-EM studies focused solely on Uridine, 5,6-dihydro-6-oxo-, the technique has been successfully applied to study other RNA-protein complexes involving RNA modifications. nih.govsemanticscholar.org For example, the cryo-EM structure of the human TUT1:U6 snRNA complex has provided insights into the uridylylation of U6 small nuclear RNA. nih.gov The increasing resolution achievable with cryo-EM makes it a promising tool for future studies on the structural and functional roles of Uridine, 5,6-dihydro-6-oxo- in various RNA contexts. harvard.edu

Table 5: Application of Cryo-EM to RNA Structures

| Technique | Advantage | Relevance to Uridine, 5,6-dihydro-6-oxo- |

| Single-particle cryo-EM | Can determine structures of large, flexible, and heterogeneous complexes without the need for crystallization. | Potential to visualize the conformation of dihydrouridine within large ribonucleoprotein complexes. |

Circular Dichroism (CD) Studies of Modified RNA Conformations

The presence of dihydrouridine disrupts the standard A-form helical structure typically observed in RNA duplexes. nih.gov This is primarily because the modified base induces a preference for a C2'-endo sugar pucker, in contrast to the C3'-endo pucker characteristic of A-form RNA. oup.comnih.gov This change in sugar conformation, coupled with the non-planar dihydrouracil ring, hinders the base-stacking interactions that are crucial for stabilizing the helical structure. oup.complos.org

CD studies can monitor these conformational shifts. An A-form RNA helix typically exhibits a characteristic CD spectrum with a positive peak around 260-270 nm and a strong negative peak near 210 nm. The introduction of dihydrouridine, which destabilizes this helical arrangement, would be expected to cause changes in the CD spectrum, such as a decrease in the magnitude of the positive peak, reflecting a loss of base stacking and a more disordered or flexible structure. While specific CD spectral data for dihydrouridine-containing RNA is not extensively detailed in the provided search context, the known structural effects of dihydrouridine strongly imply that its presence would lead to measurable alterations in the CD profile, indicating a deviation from the canonical A-form geometry. oup.comnih.gov

UV-Melting Temperature Experiments for Base Pairing Stability

UV-melting temperature (Tm) experiments are a standard method for assessing the thermodynamic stability of nucleic acid duplexes. springernature.comuni-muenchen.de These experiments have demonstrated that the incorporation of dihydrouridine significantly destabilizes RNA duplexes. The Tm is the temperature at which half of the duplex molecules have dissociated into single strands, and a lower Tm indicates reduced stability. nih.gov

The destabilizing effect of dihydrouridine is a direct consequence of its unique structure. The non-planar, non-aromatic ring of dihydrouridine disrupts the base-stacking interactions that are a primary stabilizing force in RNA helices. oup.complos.org Furthermore, a dihydrouridine:adenosine (B11128) base pair is less stable than a standard uridine:adenosine Watson-Crick pair due to the altered geometry of the dihydrouridine nucleobase. nih.govplos.org

Studies on modified short interfering RNA (siRNA) duplexes have quantified this effect. The introduction of a single dihydrouridine unit into the central part of an antisense strand resulted in a pronounced decrease in the melting temperature compared to the unmodified reference duplex. This highlights the significant local disruption to the RNA helix caused by this single modification. nih.gov

| Duplex Type | Modification | Position of Modification | Melting Temperature (Tm) Change (ΔTm in °C) | Reference |

|---|---|---|---|---|

| siRNA duplex | Dihydrouridine (D) | Central part of antisense strand | -3.9 to -6.6 | nih.gov |

Mapping and Detection Techniques for RNA Modifications

Rho-seq for Transcriptome-Wide Dihydrouridine Mapping

Rho-seq (rhodamine sequencing) is a high-throughput method developed for the transcriptome-wide mapping of dihydrouridine sites at single-nucleotide resolution. nih.govmit.eduresearchgate.net This technique leverages a specific chemical reaction to label dihydrouridine residues, which then creates a detectable signal during reverse transcription. plos.org

The Rho-seq workflow involves the following key steps:

Sodium Borohydride (B1222165) Reduction : Total RNA is treated with sodium borohydride (NaBH₄). This chemical reduces the dihydrouridine base. nih.govplos.org

Rhodamine Labeling : The reduced dihydrouridine is then covalently labeled with a bulky rhodamine molecule. nih.govresearchgate.net

Reverse Transcription : During reverse transcription for sequencing library preparation, the bulky rhodamine adduct efficiently stalls the reverse transcriptase enzyme. plos.orgresearchgate.net

Sequencing and Mapping : The resulting truncated cDNA fragments are sequenced, and their 3' ends are mapped back to the transcriptome. A pileup of these 3' ends precisely marks the location of the original dihydrouridine modification. plos.org

Using Rho-seq, researchers have successfully mapped dihydrouridine sites in various organisms, including fission yeast (Schizosaccharomyces pombe) and human cells. nih.govmit.edunih.gov These studies have confirmed the presence of dihydrouridine in tRNAs and have also identified novel sites in mRNAs, particularly those encoding proteins related to the cytoskeleton, such as tubulin. nih.govmit.eduresearchgate.net The application of Rho-seq to human cells has revealed that the dihydrouridylation of tubulin mRNA is an evolutionarily conserved modification. nih.govmit.edu

Chemical Treatment Methods (e.g., Sodium Borohydride)

The chemical reactivity of the dihydrouridine ring is the foundation for its detection and mapping. nih.gov Unlike the stable aromatic ring of uridine, the saturated C5-C6 bond in dihydrouridine makes it susceptible to specific chemical treatments, most notably reduction by sodium borohydride (NaBH₄). nih.govnih.govacs.org

Treatment with NaBH₄ can lead to the opening of the dihydrouracil ring. nih.govresearchgate.net This reaction cleaves the N3-C4 bond, resulting in a β-ureidopropionic acid derivative that is no longer capable of base pairing. austindraycott.com This chemical alteration can be detected in several ways:

Reverse Transcriptase Stalling : The modified, ring-opened base acts as a block to reverse transcriptase, causing the enzyme to terminate synthesis. This principle is used in methods like D-seq and Rho-seq. plos.orgnih.govaustindraycott.com

RNA Chain Cleavage : The altered base can make the phosphodiester backbone at that site susceptible to cleavage under certain conditions, such as treatment with aniline (B41778) at a low pH, leading to the formation of an abasic site and subsequent chain scission. nih.govresearchgate.net

This specific reactivity with sodium borohydride allows for the selective labeling and identification of dihydrouridine residues within a complex mixture of RNA molecules, distinguishing it from the four canonical bases and many other modified nucleotides. nih.gov

Reverse Transcription-Based Assays for Modification Detection

Reverse transcription (RT)-based assays are a cornerstone for detecting and mapping RNA modifications like dihydrouridine. nih.gov These methods exploit the fact that many RNA modifications, either in their native state or after chemical treatment, can interfere with the processivity of reverse transcriptase. nih.gov

For dihydrouridine, chemical treatment is essential for detection by RT-based assays. The modification itself does not typically cause the enzyme to stall. However, after treatment with sodium borohydride, the resulting product (either tetrahydrouridine (B1681287) or a ring-opened structure) becomes a potent block for reverse transcriptase. plos.orgnih.govaustindraycott.com This leads to the termination of cDNA synthesis one nucleotide 3' to the modified site. nih.gov

The general protocol for these assays is as follows:

Isolate RNA of interest.

Treat the RNA sample with sodium borohydride. A parallel untreated or mock-treated sample serves as a negative control.

Perform reverse transcription with primers specific to the target RNA or random primers for transcriptome-wide analysis.

Analyze the resulting cDNA products. A premature termination of cDNA synthesis that occurs specifically in the chemically treated sample indicates the position of a dihydrouridine residue. nih.gov

This principle has been adapted for high-throughput sequencing in methods like D-seq (dihydrouridine sequencing). In D-seq, the 3' ends of the truncated cDNA fragments from the borohydride-treated sample are sequenced and mapped. By comparing these results to a control sample (e.g., from cells lacking a specific dihydrouridine synthase enzyme), sites of modification can be identified with high confidence across the entire transcriptome. nih.govnih.gov

| Technique | Chemical Treatment | Detection Principle | Key Feature | Reference |

|---|---|---|---|---|

| Rho-seq | NaBH₄ followed by rhodamine | RT stall due to bulky adduct | Covalent labeling with a fluorophore enhances RT stalling | plos.orgnih.govresearchgate.net |

| D-seq | NaBH₄ | RT stall due to reduced base | Relies on direct RT blockage by the NaBH₄-modified base | nih.govnih.gov |

| AlkAniline-Seq | NaBH₄ followed by aniline | RNA chain cleavage | Detects abasic sites generated from the modified base | nih.govanr.fr |

Computational Approaches in Dihydrouridylation Research

Computational methods are increasingly integral to the study of RNA modifications, including dihydrouridylation. mdpi.comnih.gov These in silico approaches complement experimental techniques by providing predictive power, structural insights, and a means to analyze large datasets generated by high-throughput sequencing.

One major application is the prediction of dihydrouridine modification sites . Given the expense and labor involved in experimental mapping, computational tools that can accurately predict D sites from RNA sequences are highly valuable. For example, the predictor iRNAD_XGBoost uses machine learning algorithms, specifically extreme gradient boosting (XGBoost), to identify potential D sites. nih.gov Such models are trained on datasets of experimentally verified modified and unmodified sites and use various sequence-based features—such as nucleotide composition, and physicochemical properties like chemical properties and nucleotide density (CPND) or electron-ion interaction pseudopotentials (EIIP)—to make predictions. nih.gov These tools can guide experimental validation and help formulate hypotheses about the function of newly identified sites. nih.govresearchgate.net

Another key area is molecular modeling and simulation . Molecular dynamics (MD) simulations can be used to study the structural and dynamic consequences of dihydrouridine modification on RNA. mdpi.com These simulations can provide atomic-level insights into how the C2'-endo sugar pucker and non-planar base of dihydrouridine affect RNA backbone flexibility, disrupt helical structures, and alter interactions with RNA-binding proteins, complementing data from biophysical methods like NMR and CD. oup.comnih.gov

Furthermore, computational approaches are essential for analyzing the large datasets produced by mapping techniques like D-seq and Rho-seq. plos.org Bioinformatic pipelines are required to trim adapter sequences, map reads to a reference transcriptome, identify pileups of RT stop signals, and statistically assess the significance of potential modification sites, often by comparing wild-type samples to those from dihydrouridine synthase (DUS) knockout organisms. plos.orgaustindraycott.com

Bioinformatics Tools for Enzyme Investigation

The investigation of enzymes that interact with Uridine, 5,6-dihydro-6-oxo-, such as dihydropyrimidine (B8664642) dehydrogenase (DPD), encoded by the DPYD gene, frequently employs a variety of bioinformatics tools. These computational approaches are essential for analyzing the gene's structure, function, and evolutionary conservation. turkiyeklinikleri.com

Homology, conserved domains, promoter regions, and expression profiles of the human DPYD gene and its counterparts in other species can be examined using a suite of bioinformatics resources. turkiyeklinikleri.com For instance, tools like NCBI BLAST for sequence similarity searches, EBI ClustalW for multiple sequence alignments, and programs such as Mega3 for phylogenetic analysis are routinely used. turkiyeklinikleri.com Promoter analysis to identify potential transcription factor binding sites can be carried out with software like Genomatix. turkiyeklinikleri.com

In the context of genetic variations, bioinformatics tools are crucial for predicting the functional consequences of single nucleotide polymorphisms (SNPs). nih.gov Web-based applications like FastSNP, Expasy, and UTRScan are utilized to analyze the potential impact of novel SNPs on protein function and gene expression. nih.gov More comprehensive platforms, such as Alamut Visual, integrate information from multiple public databases, including NCBI, the European Bioinformatics Institute, and the UCSC Genomics Institute. nih.gov Alamut Visual also incorporates various missense variant pathogenicity prediction tools and algorithms like SIFT, PolyPhen, AlignGVGD, and MutationTaster to assess the potential clinical relevance of genetic variants. nih.gov

The process of identifying and characterizing genetic variants in the DPYD gene often involves direct sequencing, with bioinformatics software playing a key role in the analysis pipeline. nih.govmdpi.com Primer design for PCR amplification and sequencing is typically accomplished using software like Primer3. nih.gov Following sequencing, the resulting chromatograms are analyzed and compared to a reference genome sequence (e.g., from GenBank) using software such as SeqMan to identify and verify sequence variants. nih.gov

Table 1: Bioinformatics Tools for Dihydropyrimidine Dehydrogenase (DPYD) Gene Analysis

| Tool/Platform | Application | Reference |

|---|---|---|

| NCBI BLAST | Homology searching | turkiyeklinikleri.com |

| EBI ClustalW | Multiple sequence alignment | turkiyeklinikleri.com |

| Mega3 | Phylogenetic analysis | turkiyeklinikleri.com |

| Genomatix | Promoter analysis | turkiyeklinikleri.com |

| FastSNP | Functional prediction of SNPs | nih.gov |

| Expasy | Protein function analysis | nih.gov |

| UTRScan | Analysis of untranslated regions | nih.gov |

| Alamut Visual | Integrated variant analysis and pathogenicity prediction | nih.gov |

| Primer3 | PCR primer design | nih.gov |

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful computational techniques used to investigate the structural and dynamic properties of Uridine, 5,6-dihydro-6-oxo- and its interactions with enzymes at an atomic level. These methods provide insights into the conformational flexibility of the molecule and the molecular recognition processes that govern its binding to biological macromolecules like RNA and enzymes. nih.govmdpi.com

Molecular dynamics (MD) simulations, in particular, have proven to be a valuable tool for studying the behavior of RNA-ligand complexes in a simulated physiological environment, accounting for factors like ionic solution conditions that are critical for RNA stability and interactions. mdpi.com These simulations can illuminate how the presence of dihydrouridine affects the local RNA structure and flexibility. nih.gov For instance, studies have shown that dihydrouridine can destabilize the C3'-endo ribose conformation typically associated with base-stacked RNA, thereby increasing the structural flexibility of the RNA molecule. nih.gov

In the context of enzymes, such as dihydrouridine synthases (Dus), which catalyze the formation of dihydrouridine, molecular modeling and simulation have been instrumental in understanding the reaction mechanism. nih.gov Homology modeling can be used to generate three-dimensional structures of these enzymes, which can then be used for more detailed simulation studies. nih.gov The crystal structures of enzymes like Thermus thermophilus Dus in complex with tRNA fragments provide a basis for understanding the specific interactions within the active site. nih.gov These studies have revealed that the arrangement of the flavin mononucleotide (FMN) cofactor and the pyrimidine (B1678525) ring of the substrate is similar to that in other enzymes that catalyze comparable redox reactions, such as dihydroorotate (B8406146) dehydrogenase (DHOD) and dihydropyrimidine dehydrogenase (DHPDH). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies on Uridine, 5,6-dihydro-6-oxo- are not extensively documented, this methodology has been widely applied to related dihydropyrimidine derivatives to understand the structural requirements for various biological activities, such as antifungal or anticancer effects. nih.govresearchgate.netresearchgate.net

The general workflow of a QSAR study involves several key steps. First, a dataset of compounds with known biological activities is compiled. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate the model's predictive power. nih.gov A variety of molecular descriptors are then calculated for each compound. These descriptors quantify different aspects of the molecule's structure and properties, including lipophilic, electronic, geometric, spatial, and quantum mechanical characteristics. nih.govresearchgate.net

Statistical methods, such as Multiple Linear Regression (MLR) and Genetic Function Approximation (GFA), are then employed to develop a mathematical model that relates the calculated descriptors to the observed biological activity. nih.govresearchgate.net GFA is a particularly useful approach as it can automate the search for the best QSAR models by combining a genetic algorithm with statistical modeling tools, testing thousands of potential models to identify the most robust ones. nih.gov

The quality and predictive ability of the resulting QSAR model are assessed through various validation techniques, including internal cross-validation (e.g., leave-one-out) and external validation using the test set. nih.gov A statistically significant QSAR model can provide valuable insights into the structure-activity relationships within a series of compounds. For example, a study on 1,6-dihydropyrimidine derivatives identified that descriptors such as CHI_3_C, Molecular_SurfaceArea, and Jurs_DPSA_1, along with certain electronic and quantum mechanical descriptors, significantly contributed to their antifungal activity. nih.govresearchgate.net Such findings can guide the design and synthesis of new, more potent derivatives. nih.gov

Table 2: Common Methodologies in QSAR Analysis of Dihydropyrimidine Derivatives

| Methodology/Technique | Description | Common Application |

|---|---|---|

| Genetic Function Approximation (GFA) | An automated approach that uses genetic algorithms to build and optimize QSAR models. | Developing predictive models for biological activity. nih.gov |

| Multiple Linear Regression (MLR) | A statistical method used to model the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors). | Establishing correlations between molecular descriptors and biological activity. researchgate.net |

| Descriptor Calculation | The process of computing numerical values that represent the chemical and physical properties of molecules. | Quantifying structural features for input into QSAR models. nih.gov |

Future Research Directions and Unanswered Questions

Elucidation of Dihydrouridine's Full Epitranscriptomic Landscape

While dihydrouridine is classically known for its prevalence in the D-loop of tRNAs, recent discoveries have fundamentally expanded its known territory within the transcriptome. nih.govtandfonline.complos.org High-resolution mapping techniques have unequivocally identified dihydrouridine in mRNAs and small nucleolar RNAs (snoRNAs). nih.govplos.org Within mRNA, dihydrouridine sites have been located in 5' and 3' untranslated regions as well as in coding sequences, often within the loop portions of stem-loop structures. plos.org The modification has also been found in bacterial ribosomal RNA (rRNA). nih.govresearchgate.net